2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid
Overview
Description
“2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid” is a chemical compound with the CAS Number: 1155567-20-6 . It has a molecular weight of 323.39 . The IUPAC name for this compound is 2-({4-[(methylamino)sulfonyl]phenyl}sulfanyl)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13NO4S2/c1-15-21(18,19)11-8-6-10(7-9-11)20-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C14H13NO4S2 . It has a molecular weight of 323.39 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the web search results.Scientific Research Applications
Metabolism and Biochemical Reactions
- Enzyme Catalysis and Metabolic Pathways : 2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid is involved in the oxidative metabolism of certain pharmaceutical compounds. For example, its derivative Lu AA21004, an antidepressant, undergoes oxidation to produce a corresponding benzoic acid through enzyme catalysis involving CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6, along with alcohol and aldehyde dehydrogenases (Hvenegaard et al., 2012).
Chemical Properties and Reactions
Sulfhydryl Group Reactivity : Sulfhydryl groups, to which this compound is related, have been studied for their reactivity and applications in biological contexts. For instance, 5,5′-dithiobis(2-nitrobenzoic acid) is a water-soluble aromatic disulfide used for determining sulfhydryl groups in biological materials, showcasing the importance of sulfanyl benzoic acids in biochemical assays (Ellman, 1959).
Synthesis and Characterization of Derivatives : Research has been conducted on the synthesis and characterization of various sulfanilamide derivatives, which are closely related to this compound. These studies involve analyzing their crystal structures, thermal properties, and potential antimicrobial activities, thus indicating the broad applicability of these compounds in material science and microbiology (Lahtinen et al., 2014).
Pharmacological Research
- Drug Development and Antimicrobial Activity : Derivatives of this compound have been explored for their potential as pharmaceutical agents. For example, studies on novel structures derived from similar compounds have shown significant activities against the gastric pathogen Helicobacter pylori, highlighting their potential in developing new antimicrobial drugs (Carcanague et al., 2002).
Properties
IUPAC Name |
2-[4-(methylsulfamoyl)phenyl]sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-15-21(18,19)11-8-6-10(7-9-11)20-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXQINPTFCSBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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